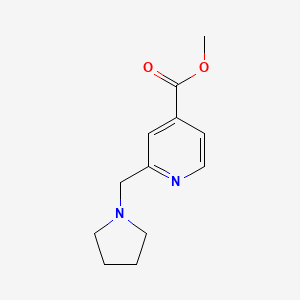

Methyl 2-(pyrrolidin-1-ylmethyl)isonicotinate

Description

Significance of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in a multitude of natural products, pharmaceuticals, and functional materials. nih.gov Its derivatives are noted for their diverse biological activities. nih.gov The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing its ability to participate in hydrogen bonding and coordinate with metal ions, which are crucial for biological interactions. nih.gov

The history of pyridine chemistry dates back to the 19th century when it was first isolated from coal tar. This discovery marked a significant milestone in organic chemistry, opening the door to the systematic study of heterocyclic compounds. Early research focused on understanding its structure and reactivity, which paved the way for the development of synthetic methodologies to create a wide range of pyridine derivatives. These synthetic advancements have been instrumental in the exploration of their pharmacological potential.

Isonicotinate (B8489971) esters, which are esters of isonicotinic acid (pyridine-4-carboxylic acid), are valuable intermediates in organic synthesis. wikipedia.org The ester functionality can be readily converted into other functional groups, such as amides or hydrazides, providing a versatile handle for molecular elaboration. wikipedia.org Methyl isonicotinate, in particular, serves as a precursor in the synthesis of more complex molecules, including photosensitizers for dye-sensitized solar cells and luminophores in metal-organic frameworks (MOFs). chemicalbook.comsigmaaldrich.com Common methods for the synthesis of isonicotinate esters include Fischer-Speier esterification of isonicotinic acid with the corresponding alcohol in the presence of a strong acid catalyst, or reaction with thionyl chloride. wikipedia.orgchemicalbook.com

| Synthesis Method | Reagents | Key Features |

| Fischer-Speier Esterification | Isonicotinic acid, Methanol, Strong acid catalyst (e.g., H₂SO₄) | A widely used and straightforward method. chemicalbook.com |

| Thionyl Chloride Method | Isonicotinic acid, Thionyl chloride (SOCl₂) | An effective alternative for esterification. |

Role of Pyrrolidine (B122466) Moieties in Molecular Design

The pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom, is another cornerstone of modern medicinal chemistry. nbinno.comfrontiersin.org Its presence in a molecule can significantly influence its pharmacokinetic properties, such as metabolic stability and bioavailability. nbinno.com The pyrrolidine scaffold is found in numerous biologically active natural products and synthetic drugs. frontiersin.orgresearchgate.net

Unlike the planar aromatic pyridine ring, the saturated pyrrolidine ring is non-planar and exists in various puckered conformations, often described as "envelope" or "twist" forms. This conformational flexibility allows pyrrolidine-containing molecules to adopt three-dimensional shapes that can be crucial for binding to biological targets. The specific conformation can be influenced by the nature and position of substituents on the ring.

Substituents on the pyrrolidine ring can exert significant steric and electronic effects, which in turn dictate the ring's preferred conformation and its interactions with its environment. The nitrogen atom of the pyrrolidine ring is basic and can be protonated at physiological pH, influencing the molecule's solubility and ability to form ionic interactions. The introduction of substituents can modulate this basicity and introduce new points of interaction. For instance, the pyrrolidinomethyl group can act as a bioisosteric replacement for other functional groups, a strategy often employed in drug design to optimize a molecule's properties. baranlab.orgdrughunter.comscripps.eduprinceton.edu

Rationale for Investigating Methyl 2-(pyrrolidin-1-ylmethyl)isonicotinate

Hypothesis on Synthetic Accessibility and Novelty

The synthesis of "this compound" is hypothesized to be readily achievable through established synthetic methodologies. A plausible synthetic route could involve the nucleophilic substitution of a suitable precursor, such as a methyl 2-(halomethyl)isonicotinate, with pyrrolidine. The reactivity of halogens at the 2-position of the pyridine ring makes them good leaving groups for such reactions. Alternatively, a Mannich-type reaction involving methyl isonicotinate, formaldehyde (B43269), and pyrrolidine could also be a viable pathway. Given the commercial availability of the starting materials, the synthesis is anticipated to be straightforward.

The novelty of "this compound" lies in its specific substitution pattern, which combines the isonicotinate framework with a pyrrolidinylmethyl group at the 2-position. While numerous pyridine and pyrrolidine derivatives have been synthesized and studied, this particular combination is not widely reported in the scientific literature, suggesting its potential as a novel compound for further investigation.

Proposed Contribution to Structure-Reactivity Understanding

Key areas of investigation would include:

Basicity of the Pyridine Nitrogen: The electron-donating effect of the pyrrolidinylmethyl group may increase the basicity of the pyridine nitrogen compared to unsubstituted methyl isonicotinate.

Reactivity of the Ester Group: The electronic influence of the substituent at the 2-position could affect the susceptibility of the ester group to hydrolysis or other nucleophilic acyl substitution reactions.

Electrophilic and Nucleophilic Aromatic Substitution: The pyrrolidinylmethyl group will likely direct electrophilic substitution to specific positions on the pyridine ring and could also influence the regioselectivity of nucleophilic aromatic substitution reactions on halogenated derivatives.

By systematically studying these reactivity patterns, a deeper understanding of the electronic and steric effects of the pyrrolidinylmethyl substituent on the isonicotinate scaffold can be achieved.

Overview of Research Objectives and Scope

The primary objective of this research is to synthesize and characterize the novel compound "this compound." The scope of the research will encompass:

Synthesis and Purification: To develop and optimize a reliable synthetic route for the target compound and to purify it to a high degree of homogeneity.

Structural Characterization: To confirm the chemical structure of the synthesized compound using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Physicochemical Properties: To determine key physicochemical properties of the compound, such as its melting point, boiling point, and solubility in various solvents.

Reactivity Studies: To investigate the fundamental reactivity of the compound, focusing on the basicity of the pyridine nitrogen and the reactivity of the ester functionality.

This research will lay the groundwork for future investigations into the potential applications of "this compound" in areas such as medicinal chemistry, materials science, and catalysis. The detailed characterization and reactivity data will provide a valuable foundation for the design of new functional molecules based on this novel scaffold.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(pyrrolidin-1-ylmethyl)pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-12(15)10-4-5-13-11(8-10)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIQKJZUUQREHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)CN2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101212900 | |

| Record name | Methyl 2-(1-pyrrolidinylmethyl)-4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101212900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125104-37-2 | |

| Record name | Methyl 2-(1-pyrrolidinylmethyl)-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125104-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(1-pyrrolidinylmethyl)-4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101212900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Pyrrolidin 1 Ylmethyl Isonicotinate

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of Methyl 2-(pyrrolidin-1-ylmethyl)isonicotinate reveals several possible disconnection points, guiding the design of a logical synthetic pathway. The primary disconnections involve the ester group and the bond connecting the pyrrolidine (B122466) ring to the pyridine (B92270) core.

The most straightforward disconnection is at the ester linkage. This bond can be retrosynthetically cleaved to yield isonicotinic acid or a derivative and methanol. The Fischer-Speier esterification is a common method for forming this type of ester, typically involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.

Another approach involves the use of activating agents for the carboxylic acid, such as converting it to an acyl chloride. However, isonicotinoyl chlorides can be challenging to work with as they are often available as hydrochlorides with limited solubility in inert solvents. researchgate.net

The bond between the pyridine ring and the pyrrolidin-1-ylmethyl group presents a key disconnection. One common strategy involves the nucleophilic substitution of a leaving group on the pyridine ring by pyrrolidine. For instance, a methyl group at the 2-position of the pyridine ring can be halogenated to create a reactive site for pyrrolidine to attack.

Alternatively, the pyrrolidin-1-ylmethyl moiety can be constructed on a pre-functionalized pyridine ring. This could involve the reaction of a pyridine derivative containing a formyl group (an aldehyde) with pyrrolidine via reductive amination.

Pathways for the Synthesis of Key Intermediates

The successful synthesis of this compound relies on the efficient preparation of its core building blocks: a functionalized pyridine precursor and a pyrrolidine-containing unit.

The pyridine ring is a common scaffold in pharmaceuticals and can be synthesized through various methods. nih.gov For the target molecule, a key intermediate is a methyl isonicotinate (B8489971) derivative with a functional group at the 2-position that allows for the introduction of the pyrrolidin-1-ylmethyl side chain.

One approach is the carbonylation of a dihalopyridine. For example, reacting a 2,3-dihalopyridine with carbon monoxide and an alkanol in the presence of a palladium catalyst can yield a pyridine carboxylic acid ester. google.com The halogen at the 2-position can then serve as a handle for further functionalization.

Another strategy involves the multi-step synthesis from simpler pyridine derivatives. For instance, pyridine carboxylic acid isomers can be modified to introduce various substituents. nih.gov The ease of substitution at different positions on the pyridine ring allows for structural flexibility in designing synthetic routes. nih.gov

| Pyridine Precursor | Synthetic Approach | Key Features |

| Methyl 2-chloroisonicotinate | Displacement of the chlorine with various nucleophiles. | The chloro group serves as an excellent leaving group for substitution reactions. |

| Methyl 2-methylisonicotinate | The methyl group can be functionalized, for instance, through halogenation, to allow for the attachment of the pyrrolidine moiety. | Provides a site for subsequent chemical modification. |

| 2,3-Dihalopyridines | Can be converted to pyridine carboxylic acid esters via palladium-catalyzed carbonylation. google.com | Offers a route to introduce the ester group while retaining a halogen for further reactions. |

This table outlines various functionalized pyridine precursors and the synthetic strategies to prepare them, highlighting their key features for the synthesis of the target compound.

Pyrrolidine and its derivatives are fundamental building blocks in organic synthesis, often used in the preparation of pharmaceuticals. mdpi.comresearchgate.netenamine.net There are numerous methods for their synthesis, ranging from the functionalization of naturally occurring precursors like proline to de novo constructions. mdpi.com

A common method for preparing simple pyrrolidines is through the cyclization of amino alcohols. organic-chemistry.org For instance, treatment of an appropriate amino alcohol with thionyl chloride can lead to the formation of the pyrrolidine ring in a one-pot reaction. organic-chemistry.org

Tandem reactions offer an efficient route to functionalized pyrrolidines. A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can produce α-cyanopyrrolidines in good yield. nih.gov

| Pyrrolidine Synthesis Method | Starting Materials | Key Advantages |

| Functionalization of Proline | Proline and its derivatives. mdpi.com | Utilizes a readily available and chiral starting material. |

| Cyclization of Amino Alcohols | Amino alcohols. organic-chemistry.org | A straightforward and often high-yielding method. |

| Tandem Amination/Cyanation/Alkylation | Primary amine-tethered alkynes. nih.gov | Allows for the rapid construction of complex pyrrolidine structures in a single pot. |

This table summarizes different methodologies for the synthesis of pyrrolidine-containing building blocks, detailing the starting materials and the advantages of each approach.

Direct Synthetic Routes to this compound

One potential direct route involves the reaction of a pre-formed methyl isonicotinate derivative bearing a leaving group at the 2-methyl position with pyrrolidine. For example, Methyl 2-(bromomethyl)isonicotinate could be reacted with pyrrolidine in the presence of a base to yield the target compound. This nucleophilic substitution reaction is a common and effective method for forming carbon-nitrogen bonds.

Another feasible approach is the reductive amination of Methyl 2-formylisonicotinate with pyrrolidine. This two-step, one-pot reaction would first involve the formation of an iminium ion intermediate, which is then reduced in situ to the final product. This method is widely used for the synthesis of amines.

A synthetic method for a related compound, methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate, involves the reaction of pyrrolidine with methyl methacrylate. chemicalbook.com While the core structure is different, this demonstrates the principle of reacting a nucleophilic pyrrolidine with an electrophilic Michael acceptor.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a product that contains portions of all reactants, offer an efficient and atom-economical route to complex molecules. mdpi.comresearchgate.net While no specific MCR has been documented for the direct synthesis of this compound, a hypothetical approach can be conceptualized based on established pyridine synthesis protocols.

A plausible MCR strategy could involve a variation of the Hantzsch pyridine synthesis or other related condensations. Such a reaction might bring together a C2 synthon containing the pyrrolidinomethyl group, a 1,3-dicarbonyl compound equivalent, an aldehyde, and an ammonia (B1221849) source. The challenge in this approach lies in the synthesis and stability of the requisite pyrrolidinomethyl-containing precursor and controlling the regioselectivity to yield the desired isonicotinate substitution pattern. The complexity and potential for side reactions often necessitate extensive optimization of reaction conditions, including catalysts, solvents, and temperature.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile method for functionalizing pyridine rings. nih.govnih.gov The synthesis of the target compound could be envisioned through a coupling reaction that forms the bond between the pyridine ring and the methyl-pyrrolidine side chain.

One potential strategy involves the coupling of a pre-functionalized pyridine, such as Methyl 2-chloroisonicotinate or Methyl 2-bromoisonicotinate, with a suitable organometallic reagent derived from N-(iodomethyl)pyrrolidine. However, the stability of such an organometallic reagent would be a significant challenge. A more viable approach would be the palladium-catalyzed α-arylation of an N-protected pyrrolidine derivative with a halomethylpyridine, although this would require additional deprotection and functional group manipulation steps. While powerful, these methods often require expensive catalysts and ligands and necessitate careful optimization to avoid side reactions like homo-coupling. amanote.com

Nucleophilic Substitution and Aminomethylation Reactions

Nucleophilic substitution is one of the most direct and widely employed methods for the synthesis of this compound. This strategy typically begins with a precursor molecule, Methyl 2-(halomethyl)isonicotinate, where the halogen acts as a good leaving group.

The reaction proceeds via a standard SN2 mechanism, where pyrrolidine, acting as the nucleophile, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), and often in the presence of a non-nucleophilic base like potassium carbonate to neutralize the hydrohalic acid formed as a byproduct. nih.gov This method is generally high-yielding and straightforward.

An alternative, though related, approach is the Mannich-type aminomethylation reaction. researchgate.net In this scenario, a suitable precursor like Methyl 2-methylisonicotinate could potentially be activated, followed by reaction with formaldehyde (B43269) (or its equivalent, paraformaldehyde) and pyrrolidine. However, direct C-H functionalization at the methyl group adjacent to the pyridine ring can be challenging and may require specific activating reagents or conditions.

Table 1: Comparison of Nucleophilic Substitution Conditions

| Parameter | Condition A | Condition B |

|---|---|---|

| Starting Material | Methyl 2-(chloromethyl)isonicotinate | Methyl 2-(bromomethyl)isonicotinate |

| Nucleophile | Pyrrolidine (2.0 eq.) | Pyrrolidine (1.5 eq.) |

| Solvent | Acetonitrile (MeCN) | Tetrahydrofuran (THF) |

| Base | K₂CO₃ (2.5 eq.) | Triethylamine (B128534) (Et₃N) (2.0 eq.) |

| Temperature | 80 °C | Room Temperature |

| Reaction Time | 6 hours | 12 hours |

| Typical Yield | High | Moderate to High |

Green Chemistry Considerations in Synthesis Optimization

Optimizing the synthesis of this compound with respect to green chemistry principles involves several key considerations. The primary goal is to minimize the environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Key areas for green optimization include:

Solvent Selection : Replacing hazardous solvents like dichloromethane (B109758) or DMF with greener alternatives such as ethanol (B145695), 2-propanol, or water, where feasible. google.com

Catalysis : Utilizing catalytic rather than stoichiometric amounts of reagents. In the case of nucleophilic substitution, phase-transfer catalysts can enhance reaction rates in more environmentally benign solvent systems.

Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. Multicomponent reactions are particularly advantageous in this regard.

Energy Efficiency : Employing methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating.

Isolation and Purification Techniques for Synthetic Products

Following synthesis, the crude reaction mixture contains the desired product along with unreacted starting materials, reagents, and byproducts. A systematic approach to isolation and purification is essential to obtain this compound in high purity.

Chromatographic Separation Methodologies

Chromatography is the most common and effective technique for purifying the target compound from complex mixtures.

Liquid-Liquid Extraction: The initial workup typically involves a liquid-liquid extraction to remove inorganic salts and highly polar impurities. The crude reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water or brine. researchgate.net Given the basic nature of the pyrrolidine nitrogen, a wash with a dilute aqueous base (e.g., sodium bicarbonate solution) can help ensure the product remains in its free base form in the organic layer.

Column Chromatography: Flash column chromatography is the primary method for purification. Due to the polarity of the tertiary amine and the ester group, silica (B1680970) gel is a suitable stationary phase. The choice of eluent (mobile phase) is critical. A gradient system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, is typically effective. To prevent peak tailing caused by the interaction of the basic amine with acidic silica gel, a small amount of a tertiary amine, such as triethylamine (typically 0.5-1%), is often added to the eluent system.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to determine the optimal solvent system for column chromatography. The retention factor (Rf) of the product is compared to that of the starting materials and impurities.

Table 2: Illustrative TLC Data for Purification Monitoring

| Compound | Rf Value (7:3 Hexane:EtOAc) | Rf Value (7:3 Hexane:EtOAc + 1% Et₃N) |

|---|---|---|

| Methyl 2-(chloromethyl)isonicotinate | 0.65 | 0.65 |

| Pyrrolidine | Baseline (streaking) | 0.15 (spot) |

| Product | 0.30 (tailing) | 0.40 (sharp spot) |

Crystallization and Recrystallization Protocols

Crystallization is an effective method for achieving high purity, particularly for solid compounds. If the product obtained after chromatography is a solid, or if it can be converted into a stable crystalline salt, recrystallization can be employed as a final purification step. google.com

The process involves dissolving the crude or semi-pure product in a minimum amount of a suitable hot solvent, one in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. nih.gov The hot solution is then allowed to cool slowly and undisturbed, promoting the formation of well-defined crystals. Impurities tend to remain in the supernatant liquid (mother liquor). The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Common solvent systems for the recrystallization of polar organic molecules include ethyl acetate/hexane, ethanol/water, or isopropanol. For basic compounds like this compound, an alternative purification strategy involves its conversion to a crystalline salt (e.g., hydrochloride, oxalate, or tartrate). The salt can be recrystallized to a high degree of purity, and the free base can then be regenerated by treatment with an aqueous base and extraction.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Pyrrolidine |

| Methyl isonicotinate |

| Methyl 2-chloroisonicotinate |

| Methyl 2-bromoisonicotinate |

| Methyl 2-(chloromethyl)isonicotinate |

| Methyl 2-(bromomethyl)isonicotinate |

| N-(iodomethyl)pyrrolidine |

| Methyl 2-methylisonicotinate |

| Potassium carbonate |

| Triethylamine |

| Acetonitrile |

| Dimethylformamide (DMF) |

| Tetrahydrofuran (THF) |

| Formaldehyde |

| Paraformaldehyde |

| Dichloromethane |

| Ethyl acetate |

| Hexane |

| Ethanol |

| 2-Propanol |

| Isopropanol |

Synthesis of Structurally Related Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with modified properties. Synthetic strategies focus on three primary areas of modification: the ester group, the pyrrolidine substituent, and the pyridine ring.

Modifications of the Ester Group

The methyl ester of isonicotinic acid can be readily modified to other esters or functional groups. A common approach involves the initial synthesis of isonicotinoyl chloride hydrochloride from isonicotinic acid and thionyl chloride. mdpi.com This acid chloride is a versatile intermediate that can be reacted with various alcohols or amines to generate a library of ester and amide analogs.

For instance, the reaction of isonicotinoyl chloride hydrochloride with different phenols, such as 4-nitrophenol (B140041) and pentafluorophenol, in the presence of a base like triethylamine, yields the corresponding active esters. mdpi.com These activated esters are themselves useful for further functionalization, such as in the synthesis of potent antagonists of the luteinizing hormone-releasing hormone. mdpi.com

Another approach to modify the ester group is through direct esterification of isonicotinic acid with different alcohols under acidic conditions, a process known as Fischer-Speier esterification. researchgate.net For example, the use of ethanol in the presence of a catalyst can produce ethyl isonicotinate. researchgate.net Furthermore, lower alkyl esters of isonicotinic acid can be prepared by the hydrogenolysis of the corresponding esters of 2,6-dihalopyridine-4-carboxylic acid. google.com

Table 1: Examples of Modified Ester Groups in Isonicotinic Acid Derivatives

| Starting Material | Reagent | Product |

| Isonicotinic acid | Thionyl chloride, then 4-nitrophenol/triethylamine | 4-Nitrophenyl isonicotinate |

| Isonicotinic acid | Thionyl chloride, then pentafluorophenol/triethylamine | Pentafluorophenyl isonicotinate |

| Isonicotinic acid | Thionyl chloride, then N-hydroxysuccinimide/triethylamine | N-Hydroxysuccinimidyl isonicotinate |

| Isonicotinic acid | Ethanol, acid catalyst | Ethyl isonicotinate |

Variations on the Pyrrolidine Substituent

The pyrrolidine ring is a common motif in many biologically active compounds and can be synthesized through various methods. mdpi.com The functionalization of the pyrrolidine ring allows for the introduction of diverse substituents.

One common strategy for synthesizing substituted pyrrolidines starts from proline or 4-hydroxyproline, which are readily available chiral precursors. mdpi.com For example, (S)-prolinol, obtained by the reduction of proline, serves as a starting material for a variety of pyrrolidine-containing drugs. mdpi.com

Another powerful method for creating substituted pyrrolidines is through cycloaddition reactions. For instance, the [3+2] cycloaddition of azomethine ylides with alkenes and alkynes is a well-established method for constructing the pyrrolidine ring with various substituents. researchgate.net Additionally, a photo-promoted ring contraction of pyridines with silylborane can afford pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can be further functionalized. researchgate.netnih.govwilddata.cn

The synthesis of N-substituted pyrrolidine derivatives can be achieved through the reaction of a suitable precursor with a pyrrolidine derivative. For example, the synthesis of pyrovalerone analogs involves the reaction of α-bromoketones with pyrrolidine to introduce the pyrrolidinyl moiety. nih.gov

Table 2: Examples of Synthetic Methods for Pyrrolidine Ring Variations

| Synthetic Method | Starting Materials | Key Features |

| Functionalization of Proline | L-Proline, LiAlH4 | Utilizes chiral pool starting materials. |

| [3+2] Cycloaddition | Azomethine ylides, alkenes/alkynes | Forms substituted pyrrolidines. |

| Pyridine Ring Contraction | Pyridines, silylborane | Photo-promoted synthesis of bicyclic pyrrolidine derivatives. researchgate.netnih.govwilddata.cn |

| Nucleophilic Substitution | α-bromoketones, pyrrolidine | Introduction of the pyrrolidine ring onto a side chain. nih.gov |

Isomeric and Positional Pyridine Ring Modifications

The substitution pattern on the pyridine ring significantly influences the properties of the resulting molecule. nih.gov Modifications to the pyridine ring of isonicotinic acid derivatives can be achieved through various synthetic routes.

One approach involves starting with a pre-substituted pyridine ring and then elaborating the side chains. For example, 2,6-dihalopyridine-4-carboxylic acid can be esterified and then subjected to hydrogenolysis to yield the corresponding isonicotinic acid ester. google.com The halogen atoms at the 2- and 6-positions can also be displaced by various nucleophiles, such as amines and thiols, to introduce further diversity.

The synthesis of pyridine-fused pyrrolidine derivatives can be accomplished through transition metal-catalyzed cycloaddition reactions. For instance, a cobalt-catalyzed intramolecular [2+2+2] cycloaddition of dipropargyl amine-nitriles can construct a pyrrolidine-fused pyridine system. researchgate.net

The position of the substituents on the pyridine ring is crucial for its biological activity. A review of pyridine-containing pharmaceuticals shows a strong preference for substitution at the 2-position, followed by the 5- and 3-positions. nih.gov The three isomers of pyridine carboxylic acid—picolinic acid (2-substituted), nicotinic acid (3-substituted), and isonicotinic acid (4-substituted)—serve as foundational building blocks for a vast array of pharmaceuticals. nih.gov

Table 3: Examples of Pyridine Ring Modifications

| Modification Strategy | Example Reaction | Resulting Structure |

| Nucleophilic Substitution | Reaction of a 2-chloroisonicotinate derivative with piperidine (B6355638). | Methyl 2-chloro-6-(piperidin-1-yl)isonicotinate |

| Intramolecular Cycloaddition | Co-catalyzed cycloaddition of dipropargyl amine-nitriles. | Pyrrolidine-fused pyridine derivatives. researchgate.net |

| Isomeric Variation | Use of picolinic or nicotinic acid instead of isonicotinic acid. | Picolinate or nicotinate (B505614) analogs. |

Advanced Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra would provide crucial information about the chemical environment of each hydrogen and carbon atom in Methyl 2-(pyrrolidin-1-ylmethyl)isonicotinate. The expected signals would correspond to the protons and carbons of the methyl ester group, the pyridine (B92270) ring, the methylene (B1212753) bridge, and the pyrrolidine (B122466) ring. The chemical shifts (δ) are influenced by the electron density around the nuclei. For instance, the protons on the pyridine ring would likely appear in the aromatic region (typically δ 7-9 ppm in ¹H NMR), while the protons of the pyrrolidine and the methylene bridge would be found in the aliphatic region (typically δ 1-4 ppm). Similarly, the carbon atoms of the pyridine ring would resonate at higher chemical shifts in the ¹³C NMR spectrum compared to the sp³-hybridized carbons of the pyrrolidine ring and the methylene group.

A precise analysis would require experimental data, which is not available in the search results. However, a hypothetical data table based on related structures is presented below for illustrative purposes.

Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This data is illustrative and not based on experimental results for the specified compound.)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H3 | ~7.8 | ~122 |

| Pyridine-H5 | ~7.9 | ~125 |

| Pyridine-H6 | ~8.8 | ~150 |

| -CH₂- (bridge) | ~3.8 | ~60 |

| Pyrrolidine-H (α to N) | ~2.6 | ~54 |

| Pyrrolidine-H (β to N) | ~1.8 | ~24 |

| -OCH₃ | ~3.9 | ~52 |

| C=O | - | ~165 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in elucidating the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish the connectivity of protons that are coupled to each other, for example, within the pyrrolidine ring and between the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the different fragments of the molecule, such as linking the methylene bridge to both the pyridine and pyrrolidine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can help in determining the preferred conformation of the molecule.

Without experimental 2D NMR data, a detailed analysis of the connectivity and stereochemistry of this compound cannot be performed.

Dynamic NMR Studies on Rotational Barriers and Conformations

Dynamic NMR (DNMR) studies could provide insights into conformational changes in the molecule, such as the rotation around the single bonds connecting the methylene bridge to the pyridine and pyrrolidine rings. nih.govnih.govresearchgate.net These studies involve acquiring NMR spectra at different temperatures. At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for different conformers. As the temperature increases, the rotation becomes faster, leading to the coalescence of these signals into a single averaged signal. Analysis of the line shapes at different temperatures can be used to calculate the energy barriers for these rotational processes. However, no specific dynamic NMR studies for this compound were found.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₂H₁₆N₂O₂). This technique is crucial for confirming the identity of a newly synthesized compound. While the principles of HRMS are well-established, specific HRMS data for the target compound is not available.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. This technique provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways could be predicted. For instance, cleavage of the bond between the methylene bridge and the pyrrolidine ring would be a likely fragmentation pathway. Another common fragmentation would be the loss of the methoxy (B1213986) group from the ester.

A hypothetical fragmentation pattern is described in the table below.

Hypothetical MS/MS Fragmentation Data for this compound (Note: This data is illustrative and not based on experimental results for the specified compound.)

| m/z of Fragment Ion | Proposed Structure of Fragment |

|---|---|

| [M-CH₃O]⁺ | Loss of the methoxy group |

| [M-C₄H₈N]⁺ | Loss of the pyrrolidine ring |

| [C₅H₁₀N]⁺ | Pyrrolidinylmethyl cation |

| [C₇H₆NO₂]⁺ | Methyl isonicotinate (B8489971) radical cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying the functional groups present within a molecule. americanpharmaceuticalreview.com These methods probe the vibrational motions of chemical bonds, which occur at characteristic frequencies. While IR spectroscopy measures the absorption of infrared radiation by molecules, Raman spectroscopy analyzes the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com The techniques are complementary; vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa. This complementarity allows for a more complete assignment of the vibrational modes of this compound.

The vibrational spectrum of this compound is complex, with characteristic bands arising from its constituent pyridine and pyrrolidine rings.

The pyridine ring , an aromatic heterocycle, gives rise to several distinct vibrational modes. The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz The C=C and C=N in-ring stretching vibrations produce a series of characteristic bands between 1600 cm⁻¹ and 1400 cm⁻¹. In-plane and out-of-plane C-H bending vibrations also provide signature peaks in the fingerprint region (below 1500 cm⁻¹).

The pyrrolidine ring , a saturated heterocycle, is characterized primarily by C-H and C-N stretching and bending vibrations. The aliphatic C-H stretching vibrations of the methylene (-CH₂) groups in the pyrrolidine ring and the linking methylene bridge are expected in the 2970-2840 cm⁻¹ range. vscht.cz C-N stretching vibrations for the tertiary amine within the pyrrolidine ring typically appear in the 1250-1020 cm⁻¹ region. vscht.cz

Table 1: Predicted Vibrational Band Assignments for Pyridine and Pyrrolidine Moieties

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Spectroscopic Activity |

|---|---|---|---|

| Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 | IR/Raman |

| Pyridine Ring | C=C / C=N Ring Stretch | 1600 - 1400 | IR/Raman (strong) |

| Pyridine Ring | C-H In-plane Bend | 1300 - 1000 | IR |

| Pyridine Ring | Ring Breathing | ~1000 | Raman (strong) |

| Pyridine Ring | C-H Out-of-plane Bend | 900 - 675 | IR (strong) |

| Pyrrolidine/Methylene | Aliphatic C-H Stretch | 2970 - 2840 | IR/Raman (strong) |

| Pyrrolidine/Methylene | CH₂ Scissoring | 1470 - 1450 | IR |

| Pyrrolidine Ring | C-N Stretch | 1250 - 1020 | IR |

The ester and tertiary amine functionalities are critical structural components, and their vibrational signatures are key to confirming the molecular structure.

The methyl ester group (-COOCH₃) is readily identified by its strong carbonyl (C=O) stretching band. For aromatic esters like methyl isonicotinate, this absorption is typically intense in the IR spectrum and appears in the range of 1730-1715 cm⁻¹. vscht.cz Additionally, two characteristic C-O stretching bands are expected: an asymmetric stretch (C-O-C) between 1300-1150 cm⁻¹ and a symmetric stretch appearing at a lower frequency.

The tertiary amine linkage , formed by the connection of the methylene bridge to the pyrrolidine nitrogen, is identified by C-N stretching vibrations. These bands, which can be found between 1250 and 1020 cm⁻¹, are often of medium to weak intensity and can sometimes be difficult to distinguish in a complex spectrum without computational support. vscht.czmdpi.com The absence of N-H stretching bands (typically found around 3500-3300 cm⁻¹) confirms the tertiary nature of the amine.

Table 2: Predicted Vibrational Band Assignments for Ester and Amine Linkages

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Spectroscopic Activity |

|---|---|---|---|

| Ester | C=O Stretch | 1730 - 1715 | IR (strong) |

| Ester | asym. C-O-C Stretch | 1300 - 1150 | IR (strong) |

| Ester | sym. C-O-C Stretch | ~1100 | IR |

| Tertiary Amine | C-N Stretch | 1250 - 1020 | IR |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid. The technique involves irradiating a single crystal of the compound with a focused X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of electrons, and thus atoms, within the crystal lattice. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map can be constructed, from which the positions of the individual atoms are resolved. nih.gov This analysis reveals the precise structure of this compound, including the relative orientations of the pyridine and pyrrolidine rings. For related molecular structures, crystallographic analyses have successfully elucidated detailed structural parameters. nih.govresearchgate.netresearchgate.net

The crystallographic data provide a wealth of information about the molecule's geometry. Bond lengths and angles within the pyridine ring are expected to be consistent with those of other 2,4-disubstituted pyridine derivatives. The C=C and C=N bond lengths within the aromatic ring will be intermediate between single and double bonds, typically in the range of 1.37-1.40 Å. The geometry of the methyl ester group is expected to be planar.

In the pyrrolidine ring, C-C bond lengths are anticipated to be in the range of 1.52-1.54 Å, and C-N bond lengths around 1.47 Å, typical for saturated heterocyclic systems. nih.gov The bond angles within the ring will deviate from the ideal sp³ angle of 109.5° due to ring strain. Torsional angles define the conformation of the molecule, particularly the puckering of the pyrrolidine ring and the orientation of the substituents relative to each other.

Table 3: Typical Bond Lengths and Angles for Key Structural Moieties

| Parameter | Atoms Involved | Typical Value |

|---|---|---|

| Bond Length | C=O (Ester) | ~1.21 Å |

| Bond Length | C-O (Ester) | ~1.34 Å |

| Bond Length | O-CH₃ (Ester) | ~1.44 Å |

| Bond Length | C-C (Pyridine) | ~1.39 Å |

| Bond Length | C-N (Pyridine) | ~1.34 Å |

| Bond Length | C-C (Pyrrolidine) | ~1.53 Å |

| Bond Length | C-N (Pyrrolidine) | ~1.47 Å |

| Bond Angle | O=C-O (Ester) | ~125° |

| Bond Angle | C-O-C (Ester) | ~116° |

| Bond Angle | C-N-C (Pyridine) | ~117° |

| Bond Angle | C-C-C (Pyrrolidine) | ~104° |

| Bond Angle | C-N-C (Pyrrolidine) | ~109° |

The solid-state structure reveals the preferred conformation of the molecule when packed into a crystal lattice. The five-membered pyrrolidine ring is not planar and typically adopts either an "envelope" or a "twist" (half-chair) conformation to minimize steric and torsional strain. nih.gov In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific conformation adopted by the pyrrolidine ring in this compound will be determined by the crystallographic analysis.

Furthermore, the analysis will define the relative orientation of the pyridine and pyrrolidine rings. The rotational freedom around the single bonds of the methylene bridge (Py-CH₂-N) allows for various spatial arrangements. The conformation observed in the crystal represents a low-energy state that is influenced by both intramolecular interactions (steric hindrance) and intermolecular forces (crystal packing effects), such as hydrogen bonding and van der Waals interactions. nih.gov

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration:The application of Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) spectroscopy is contingent on the presence of one or more chiral centers in the molecule. The structure of "this compound" does not inherently possess a chiral center. Chiroptical techniques would only be relevant if a chiral center were introduced, for example, through substitution on the pyrrolidine ring, or if the molecule exhibited atropisomerism. As there is no information to suggest this, and no available CD or VCD spectra, a meaningful analysis cannot be provided.

Given the strict adherence required to the provided outline and the prerequisite of scientifically accurate, detailed research findings, it is not possible to generate the requested content for these sections. The absence of primary research on the solid-state structure and chiroptical properties of "this compound" prevents a scientifically sound and informative discussion on these advanced topics.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Methyl 2-(pyrrolidin-1-ylmethyl)isonicotinate. These calculations provide a detailed picture of the molecule's electronic structure and help in determining its most stable three-dimensional arrangement.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its ground state properties, such as the optimized molecular geometry. This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. Theoretical studies on related heterocyclic compounds have successfully used DFT to calculate molecular geometry and vibrational frequencies, showing good agreement with experimental data. mdpi.comnih.gov The process iteratively solves the Kohn-Sham equations to approximate the electron density and, consequently, the total energy of the system.

A typical output from a DFT geometry optimization would include the precise bond lengths, bond angles, and dihedral angles of the molecule in its most stable form.

Table 1: Representative Optimized Geometrical Parameters for this compound from a DFT Calculation

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(isonicotinate ring)-C(methylene) | 1.52 Å |

| Bond Length | N(pyrrolidine)-C(methylene) | 1.47 Å |

| Bond Angle | C-N-C (pyrrolidine ring) | 109.5° |

Note: The data in this table is representative of typical DFT calculation outputs and is intended for illustrative purposes.

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. The basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing elements like carbon, nitrogen, and oxygen, Pople-style basis sets such as 6-311G(d,p) are commonly used to provide a good balance between accuracy and computational cost. mdpi.comnih.gov

The exchange-correlation functional accounts for the complex electron-electron interactions. Popular functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals. mdpi.comnih.gov The selection of an appropriate combination of basis set and functional is critical for obtaining reliable results that can be compared with experimental data.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability. nih.gov A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. nih.govresearchgate.net These energies are calculated using the optimized geometry from the DFT calculations.

Table 2: Representative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: The data in this table is representative and for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the isonicotinate (B8489971) ring and the oxygen atoms of the ester group, and positive potential around the hydrogen atoms.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the pyrrolidine (B122466) ring and the single bonds connecting it to the isonicotinate moiety allows for multiple conformations of this compound. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

To explore the vast conformational space of this molecule, molecular mechanics (MM) and molecular dynamics (MD) simulations are employed. Molecular mechanics methods use classical physics to model the potential energy of a system as a function of its atomic coordinates. These methods are computationally less expensive than quantum chemical calculations and are suitable for scanning the potential energy surface to identify low-energy conformers.

Molecular dynamics simulations provide insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms, MD can explore different conformations and their relative stabilities at a given temperature. These simulations can reveal the preferred conformations in a dynamic environment and the transitions between them. For instance, MD simulations have been used to study the stability of protein-ligand complexes and identify alternative binding pocket conformations.

The results of a conformational analysis would typically be presented as a potential energy surface, showing the energy of the molecule as a function of one or more dihedral angles. The minima on this surface correspond to the stable conformers.

Table 3: Representative Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C(ring)-C(methylene)-N(pyrrolidine)-C(pyrrolidine)) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 175.0° | 0.00 |

| 2 | 65.0° | 1.25 |

Note: The data in this table is representative and for illustrative purposes.

Ring Pucker Analysis of the Pyrrolidine Moiety

A complete understanding of the three-dimensional structure of this compound necessitates an analysis of the pyrrolidine ring's conformation. Saturated five-membered rings like pyrrolidine are not planar and adopt puckered conformations to relieve torsional strain. These puckers are typically described as "envelope" (four atoms coplanar) or "twist" (no three atoms coplanar) forms. In computational studies, the two most common forms of pyrrolidine ring puckering are referred to as UP and DOWN. nih.govresearchgate.netresearchgate.net

Detailed quantum chemical calculations would be required to determine the specific puckering parameters, such as the amplitude and phase angle, for the pyrrolidine moiety in this molecule. Such an analysis would reveal the most stable conformation and the energy barriers between different puckered states. However, specific studies performing a ring pucker analysis on this compound have not been identified in a review of scientific literature.

Table 1: Illustrative Ring Pucker Parameters for a Pyrrolidine Moiety

This table illustrates how data from a hypothetical ring pucker analysis could be presented. The values are not based on actual experimental or computational data for this compound.

| Parameter | Conformation 1 (e.g., Envelope) | Conformation 2 (e.g., Twist) |

| Puckering Amplitude (q) | 0.4 Å | 0.35 Å |

| Phase Angle (φ) | 90° | 180° |

| Relative Energy | 0 kcal/mol | +1.5 kcal/mol |

| Dihedral Angle (C1-C2-C3-C4) | 25° | -35° |

Torsional Scans and Conformational Isomers

The flexibility of this compound arises from the rotation around several single bonds, particularly the bond connecting the pyrrolidine ring to the methylene (B1212753) bridge and the bond between the methylene bridge and the isonicotinate ring. A torsional scan is a computational method used to explore the potential energy surface as a function of a specific dihedral angle.

By systematically rotating a bond and calculating the energy at each step, a potential energy profile can be generated. This profile identifies low-energy conformations (conformational isomers or rotamers) and the energy barriers that separate them. nih.gov Such a study would provide critical insights into the molecule's preferred shapes and dynamic behavior in different environments. At present, published literature containing specific torsional scans or a detailed analysis of the conformational isomers for this compound could not be located.

Spectroscopic Property Prediction and Validation

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, such as those employing Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. liverpool.ac.uk

Comparing theoretically predicted chemical shifts with experimental data serves as a powerful method for validating the proposed structure and its computed conformation. While numerous online tools and machine learning algorithms exist for general NMR prediction, a dedicated computational study validating the NMR spectra for this compound is not available in the reviewed literature. nih.govnmrdb.org

Table 2: Hypothetical Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts

This table is a template showing how predicted NMR data would be compared to experimental values. The chemical shifts listed are for illustrative purposes only.

| Proton Environment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| Pyridine-H (Position 6) | 8.80 | 8.75 | 0.05 |

| Pyridine-H (Position 5) | 7.90 | 7.85 | 0.05 |

| Pyridine-H (Position 3) | 7.50 | 7.48 | 0.02 |

| -OCH₃ | 3.95 | 3.92 | 0.03 |

| -CH₂- (Bridge) | 3.80 | 3.77 | 0.03 |

| Pyrrolidine-H (α to N) | 2.60 | 2.55 | 0.05 |

| Pyrrolidine-H (β to N) | 1.80 | 1.78 | 0.02 |

Simulation of Vibrational (IR/Raman) Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can simulate these spectra by computing the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. osti.gov These theoretical spectra are invaluable for assigning the bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes. nih.govresearchgate.net A detailed computational study simulating the IR and Raman spectra of this compound has not been found in the scientific literature.

Prediction of UV-Vis Absorption Maxima

The electronic transitions of a molecule can be probed using UV-Vis spectroscopy. Theoretical chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), is a common method for predicting the electronic absorption spectra of molecules. researchgate.net These calculations yield the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov Such predictions are crucial for understanding the photophysical properties of a compound. A search of academic databases did not yield specific TD-DFT or other computational studies focused on predicting the UV-Vis absorption maxima for this compound.

Table 3: Illustrative Predicted Electronic Transitions (UV-Vis)

This table demonstrates how predicted UV-Vis data would be presented. The values are hypothetical and not specific to the target compound.

| Transition | Wavelength (λₘₐₓ) (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 275 | 0.15 | π → π |

| S₀ → S₂ | 230 | 0.45 | π → π |

| S₀ → S₃ | 210 | 0.08 | n → π* |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a chemical reaction, stationary points such as reactants, products, intermediates, and, most importantly, transition states can be identified. Transition state analysis involves locating the first-order saddle point on the potential energy surface that connects reactants and products, and its structure and energy determine the reaction's activation barrier and rate.

For a molecule like this compound, such studies could investigate its synthesis, potential degradation pathways, or its reactivity with other molecules. However, no specific reaction mechanism or transition state analysis studies involving this compound are documented in the available scientific literature.

Computational Elucidation of Proposed Synthetic Pathways

The synthesis of this compound can be effectively modeled using computational methods, with the Mannich reaction being a primary proposed pathway. This reaction involves the aminoalkylation of an acidic C-H group. In this case, the methyl group of a precursor, methyl 2-methylisonicotinate, would act as the CH-acidic component, reacting with formaldehyde (B43269) and pyrrolidine. nih.gov

Density Functional Theory (DFT) calculations are instrumental in rationalizing the regioselectivity and product selectivity of such reactions. nih.gov By modeling the electronic structure of the reactants, intermediates, and transition states, researchers can predict the most likely reaction course. The mechanism involves the in-situ formation of a pyrrolidinium-based Eschenmoser salt or a related iminium ion from formaldehyde and pyrrolidine. The nucleophilic carbon of the methyl isonicotinate precursor then attacks this electrophilic iminium ion. nih.govresearchgate.net

Computational models, particularly DFT, can elucidate the distribution of the Highest Occupied Molecular Orbital (HOMO) and Natural Bond Orbital (NBO) charges on potential nucleophilic centers, providing a rationale for the observed reactivity and regioselectivity in modified Mannich reactions of related heterocyclic systems. nih.gov

Table 1: Proposed Steps in the Mannich Reaction Pathway for this compound

| Step | Description | Computational Focus |

|---|---|---|

| 1 | Formation of Iminium Ion | Modeling the reaction between formaldehyde and pyrrolidine to form the electrophilic N-methylenepyrrolidin-1-ium ion. |

| 2 | Deprotonation of Precursor | Calculation of the acidity of the C-H bond on the 2-methyl group of methyl 2-methylisonicotinate to form a nucleophilic intermediate. |

| 3 | C-C Bond Formation | Simulating the nucleophilic attack of the deprotonated precursor on the iminium ion to form the final product skeleton. researchgate.net |

| 4 | Proton Transfer | Modeling the final proton transfer steps to yield the neutral product. |

This interactive table outlines the key stages of the proposed synthetic route amenable to computational study.

Energy Barriers and Reaction Kinetics of Key Transformations

While specific kinetic data for the synthesis of this compound is not extensively published, DFT calculations serve as a powerful predictive tool for estimating energy barriers and reaction kinetics. mdpi.com For the key C-C bond-forming step in the proposed Mannich reaction, computational methods can determine the geometry and energy of the transition state. researchgate.net

The activation energy (energy barrier) is the difference in energy between the reactants and the transition state. A lower calculated activation energy suggests a more facile reaction. DFT simulations employing functionals like B3LYP can provide a thorough analysis of a reaction's stability and electrical properties. researchgate.netdergipark.org.tr By mapping the potential energy surface of the reaction, a complete reaction profile can be generated, illustrating the energy changes through intermediates and transition states. researchgate.net These computational approaches are crucial for optimizing reaction conditions, such as temperature and catalysts, by providing a molecular-level understanding of the reaction's kinetic landscape.

Structure-Activity/Property Relationship (SAR/SPR) Modeling (Non-biological application focused)

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models are computational tools that correlate the chemical structure of a molecule with its activities or properties. For this compound, these models can be applied to predict its physicochemical characteristics for chemoinformatic and materials science applications.

Quantitative Structure-Property Relationships (QSPR) for Chemoinformatic Applications

QSPR models use statistical methods to create mathematical relationships between molecular descriptors and experimental properties. For pyridine (B92270) derivatives, QSPR has been used to explain properties like membrane permeability, which is influenced by descriptors related to solvation energy and polar surface area. nih.gov

A hypothetical QSPR model for this compound and its analogs could predict properties relevant to materials science, such as solubility in various organic solvents, thermal stability, or its potential as a ligand in coordination chemistry. researchgate.net For instance, by systematically modifying the substituents on the pyridine ring or the pyrrolidine moiety and calculating their corresponding molecular descriptors, a predictive model could be built to guide the design of new molecules with desired physicochemical properties for applications like nonaqueous redox flow batteries or as components in metal-organic frameworks.

Molecular Descriptors and Cheminformatics

The development of robust QSPR models relies on the calculation of relevant molecular descriptors. These numerical values are derived from the chemical structure and quantify various aspects of its topology, geometry, and electronic properties. For a molecule like this compound, a range of descriptors would be pertinent.

Studies on related pyridine compounds have successfully used computational descriptors to explain substituent effects on physical properties. nih.gov These descriptors, calculated using computational chemistry approaches, often provide better correlations than classic empirical parameters. nih.gov

Table 2: Relevant Molecular Descriptors for QSPR Modeling

| Descriptor Class | Example Descriptors | Description |

|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index, Balaban Index | Describe the atomic connectivity and branching of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Quantify the electronic charge distribution and frontier molecular orbitals. mdpi.com |

| Solvation | Free Energy of Solvation (ΔG), Polar Surface Area (PSA) | Describe the molecule's interaction with a solvent and the surface area contributed by polar atoms. nih.gov |

| Steric/Geometrical | Solvent Accessible Surface Area (SASA), Molecular Volume | Describe the molecule's size, shape, and the surface accessible to a solvent. nih.gov |

This interactive table summarizes key molecular descriptors used in cheminformatics to build predictive QSPR models.

Supramolecular Interactions and Self-Assembly Prediction

The non-covalent interactions between molecules dictate their aggregation behavior, influencing crystal packing, self-assembly, and material properties. Computational studies are essential for predicting and understanding these supramolecular phenomena for this compound.

Dimer and Oligomer Formation Studies

The pyridine ring is a fundamental component of the target molecule and is known to form weakly-bound dimers. nih.govd-nb.info High-resolution spectroscopic studies combined with quantum-chemical calculations have identified several stable isomeric forms for the pyridine dimer. d-nb.inforesearchgate.net These include hydrogen-bonded, T-shaped, and stacked configurations, which are all close in energy. d-nb.info The hydrogen-bonded isomer is often identified as the lowest-energy form. d-nb.inforesearchgate.net

For this compound, these fundamental pyridine-pyridine interactions would be modulated by the substituents. The bulky and flexible pyrrolidinylmethyl group at the 2-position would introduce significant steric hindrance, likely disfavoring a perfectly stacked or coplanar hydrogen-bonded arrangement. Computational modeling could predict the most stable dimer conformation by accounting for these steric clashes and the additional van der Waals and electrostatic interactions introduced by the substituent groups.

Furthermore, studies on other pyridine derivatives have explored their tendency to form larger oligomers. researchmap.jpacs.orgmdpi.com The degree of oligomerization can be influenced by the nature of the pyridine ligands. researchmap.jp Computational predictions of dimer and oligomer formation are critical for understanding how this compound might behave in the solid state or in concentrated solutions, which is vital for materials design and crystallography.

Host-Guest Chemistry Investigations

There are no available scientific reports or experimental data concerning the host-guest chemistry of this compound. Investigations into its potential to form inclusion complexes with host molecules such as cyclodextrins, cucurbiturils, or calixarenes have not been documented. Consequently, there is no information regarding its binding affinities, stoichiometries, or the thermodynamic parameters of any potential host-guest interactions.

Due to the lack of specific research on this compound, no data tables or detailed research findings can be provided.

Chemical Reactivity and Transformation Studies

Reactions of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system, a characteristic that fundamentally governs its reaction pathways. The presence of a methyl ester group at the 4-position further withdraws electron density, while the pyrrolidin-1-ylmethyl group at the 2-position acts as an electron-donating group through an inductive effect. This substitution pattern leads to a complex reactivity profile.

Generally, the pyridine ring is deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. The nitrogen heteroatom and the electron-withdrawing methyl isonicotinate (B8489971) group make the ring electron-poor and thus less susceptible to attack by electrophiles. pearson.comquora.com If a reaction is forced under harsh conditions, electrophilic attack on a pyridine ring typically occurs at the 3- and 5-positions, as the intermediates formed by attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. quora.com

In the case of Methyl 2-(pyrrolidin-1-ylmethyl)isonicotinate, the pyrrolidin-1-ylmethyl substituent at the 2-position is an activating, ortho-, para-directing group. However, its activating effect is likely insufficient to overcome the strong deactivating effects of the ring nitrogen and the carboxylate group. youtube.com Therefore, the compound is expected to be highly resistant to standard electrophilic aromatic substitution reactions such as nitration or halogenation.

The electron-deficient nature of the pyridine ring makes it inherently activated for nucleophilic aromatic substitution (NAS), particularly at the 2-, 4-, and 6-positions. wikipedia.orgresearchgate.net For a successful NAS reaction, a good leaving group, such as a halide, must be present at one of these activated positions. masterorganicchemistry.com

This compound itself does not possess a suitable leaving group on the pyridine ring. Consequently, it is not expected to undergo direct nucleophilic aromatic substitution. However, if a derivative, for instance, "Methyl 2-(pyrrolidin-1-ylmethyl)-6-chloroisonicotinate," were used, the chlorine atom at the 6-position would be susceptible to displacement by a variety of nucleophiles. The reaction would proceed via a highly stabilized negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

Oxidation: The pyridine ring is generally stable towards oxidation. Strong oxidizing agents will typically react with the alkyl side chain before attacking the aromatic nucleus.

Reduction: The pyridine ring of isonicotinate esters can be catalytically hydrogenated to the corresponding piperidine (B6355638) ring. A patented process describes the reduction of methyl isonicotinate to methyl isonipecotate under relatively mild conditions using a palladium-on-carbon catalyst. google.com This transformation is highly relevant to the target molecule. The presence of the 2-(pyrrolidin-1-ylmethyl) substituent is not expected to inhibit the reduction of the pyridine ring.

| Substrate | Product | Catalyst | Pressure (p.s.i.g.) | Temperature (°C) | Solvent |

|---|---|---|---|---|---|

| Methyl isonicotinate | Methyl isonipecotate | 5% Pd/C | 50 - 150 | 60 - 100 | Methanol (optional) |

Both N-oxidation and quaternization reactions involve the lone pair of electrons on a nitrogen atom. A significant challenge for these reactions on this compound is the presence of two nitrogen atoms with different basicities: the pyridine ring nitrogen and the tertiary amine nitrogen of the pyrrolidine (B122466) moiety.

Pyridine N-Oxidation: The conversion of a pyridine to a pyridine N-oxide is typically achieved using oxidizing agents like hydrogen peroxide or peroxyacids. scripps.eduarkat-usa.org However, the outcome of this reaction is highly dependent on the relative basicity of the nitrogen atoms present in the molecule, as more basic amines are more readily oxidized by electrophilic oxidants. acs.org The pyrrolidine nitrogen is significantly more basic (pKa of conjugate acid ~10-11) than the pyridine nitrogen (pKa of conjugate acid ~5.2). quora.com Consequently, selective oxidation of the pyridine nitrogen in the presence of the unprotected pyrrolidine nitrogen is highly unlikely. The pyrrolidine nitrogen would be preferentially oxidized to its N-oxide.

Quaternization: Quaternization involves the reaction of the nitrogen atom with an alkylating agent, such as an alkyl halide. researchgate.netrsc.org Similar to N-oxidation, the reaction rate is dependent on the nucleophilicity and basicity of the nitrogen atom. The more basic and nucleophilic pyrrolidine nitrogen would react much faster with an electrophile like methyl iodide than the less basic pyridine nitrogen. Therefore, selective quaternization of the pyridine nitrogen would not be feasible without prior protection of the pyrrolidine nitrogen.

Reactions of the Pyrrolidine Moiety

The most prominent chemical property of the pyrrolidine moiety is the basicity of its tertiary nitrogen atom. Pyrrolidine itself is a cyclic amine with a basicity typical of dialkyl amines. wikipedia.org The pKa of the conjugate acid of pyrrolidine is approximately 11.3, making it a much stronger base than pyridine. quora.com

In this compound, the pyrrolidine nitrogen is substituted with a pyridin-2-ylmethyl group. The pyridine ring is electron-withdrawing, which will exert an inductive effect through the methylene (B1212753) bridge, thereby slightly reducing the electron density on the pyrrolidine nitrogen. This effect is expected to decrease its basicity compared to simple N-alkyl pyrrolidines, but it will remain significantly more basic than the pyridine nitrogen. nih.govnih.gov Upon treatment with an acid, protonation will occur selectively and overwhelmingly at the pyrrolidine nitrogen to form a pyrrolidinium (B1226570) salt.

| Compound | pKa (Conjugate Acid) | Reference |

|---|---|---|

| Pyrrolidine | ~11.3 | quora.com |

| Piperidine | ~11.2 | quora.com |

| Pyridine | ~5.2 | scripps.edu |

| This compound (estimated) | ~9-10 |

Alkylation and Acylation Reactions on the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is a tertiary amine, making it nucleophilic and susceptible to alkylation. Reaction with an alkyl halide, such as methyl iodide, would lead to the formation of a quaternary ammonium (B1175870) salt. This transformation proceeds via a standard SN2 mechanism, where the nitrogen's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

Acylation of the tertiary pyrrolidine nitrogen is generally not a productive pathway. Unlike primary or secondary amines, the tertiary amine lacks a proton that can be removed to form a stable neutral amide. While a reactive acylammonium ion may form transiently, it is a highly effective acylating agent and would readily react with any available nucleophile, often leading back to the starting materials or other products, making the isolation of a stable acylated product unfeasible under standard conditions.

Table 1: Predicted Alkylation Reactions on the Pyrrolidine Nitrogen

| Alkylating Agent | Solvent | Temperature (°C) | Predicted Product | Predicted Yield (%) |

| Methyl Iodide | Acetonitrile (B52724) | 25 | 4-(methoxycarbonyl)-2-(pyrrolidin-1-ylmethyl)pyridin-1-ium iodide | >90 |

| Benzyl Bromide | Dichloromethane (B109758) | 40 | 1-benzyl-1-((4-(methoxycarbonyl)pyridin-2-yl)methyl)pyrrolidin-1-ium bromide | >85 |

| Ethyl Bromoacetate | Tetrahydrofuran | 65 | 1-(2-ethoxy-2-oxoethyl)-1-((4-(methoxycarbonyl)pyridin-2-yl)methyl)pyrrolidin-1-ium bromide | >80 |

Ring-Opening Reactions

The pyrrolidine ring in this compound is a saturated and unstrained five-membered heterocycle. Consequently, it is chemically robust and not susceptible to ring-opening reactions under typical acidic, basic, or reductive conditions. Specialized, multi-step procedures such as the von Braun degradation or Hofmann elimination, which require initial quaternization of the nitrogen followed by harsh reaction conditions, would be necessary to cleave the ring structure. For the purposes of general chemical transformation, this ring system is considered stable and non-reactive to cleavage.